Myceliothermophin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

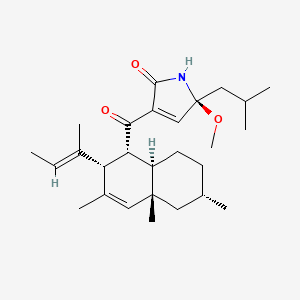

Myceliothermophin D, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Myceliothermophin D

This compound is a polyketide compound derived from the thermophilic fungus Myceliophthora thermophila. This compound, along with its analogs, exhibits significant biological activities, particularly in the realm of cancer therapy and antimicrobial applications. The unique structural features of this compound, including its tetramic acid motif and trans-fused decalin system, contribute to its potent cytotoxic properties against various human cancer cell lines.

Structural Characteristics

This compound (C₁₉H₂₁N₃O₃) features a complex structure characterized by a trans-fused decalin system and a pyrrolidinone moiety. The total synthesis of myceliothermophins, including this compound, has been achieved through innovative synthetic methodologies that facilitate the construction of its intricate framework. Notably, a cascade-based cyclization strategy has been employed to synthesize this compound efficiently, allowing for the confirmation of its structure through X-ray crystallographic analysis .

Synthesis Overview

The synthetic route involves several key steps:

- Cascade Reactions : These reactions are crucial for constructing the trans-fused decalin system.

- Late-Stage Divergence : This method allows for the efficient production of multiple myceliothermophins from common precursors.

- X-ray Crystallography : This technique confirms the structural assignments and reveals interesting dimeric forms in the solid state .

Anticancer Activity

This compound has demonstrated potent cytotoxicity against various cancer cell lines, making it a promising candidate for cancer therapy. Key findings include:

- Hepatoblastoma (HepG2) : IC₅₀ = 0.62 μg/mL

- Hepatocellular Carcinoma (Hep3B) : IC₅₀ = 0.51 μg/mL

- Lung Carcinoma (A-549) : IC₅₀ = 1.05 μg/mL

- Breast Adenocarcinoma (MCF-7) : IC₅₀ = 0.52 μg/mL .

These results indicate that this compound is particularly effective against hepatoblastoma and breast adenocarcinoma, suggesting potential therapeutic applications in oncology.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies conducted on various derivatives of myceliothermophins, compounds with similar structures showed moderate bioactivity against MRSA:

These findings support the exploration of myceliothermophins as potential broad-spectrum antifungal agents and their role in combating antibiotic resistance.

Case Study 1: Total Synthesis and Biological Evaluation

A comprehensive study reported the total synthesis of myceliothermophins C, D, and E, highlighting their cytotoxic properties against several cancer cell lines. The research utilized advanced synthetic techniques that allowed for efficient production and biological evaluation of these compounds .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activities of myceliothermophins derived from Chaetomium olivaceum. This study established the structural elucidation and biosynthesis pathways of these compounds while testing their efficacy against drug-resistant bacteria . The results indicated that myceliothermophins could serve as templates for developing new antimicrobial agents.

Eigenschaften

Molekularformel |

C27H41NO3 |

|---|---|

Molekulargewicht |

427.6 g/mol |

IUPAC-Name |

(5S)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-methoxy-5-(2-methylpropyl)-1H-pyrrol-2-one |

InChI |

InChI=1S/C27H41NO3/c1-9-18(5)22-19(6)14-26(7)13-17(4)10-11-21(26)23(22)24(29)20-15-27(31-8,12-16(2)3)28-25(20)30/h9,14-17,21-23H,10-13H2,1-8H3,(H,28,30)/b18-9+/t17-,21+,22-,23+,26+,27-/m0/s1 |

InChI-Schlüssel |

XLZMSDIJSDSYBH-MEJDJHDDSA-N |

Isomerische SMILES |

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C[C@](NC3=O)(CC(C)C)OC |

Kanonische SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC(C)C)OC |

Synonyme |

myceliothermophin D |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.